molecular formula C4H6F2N2O B13510231 3,3-Difluoro-1-nitrosopyrrolidine

3,3-Difluoro-1-nitrosopyrrolidine

Cat. No.: B13510231
M. Wt: 136.10 g/mol
InChI Key: BIIDYFKBOXALKI-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-nitrosopyrrolidine is a chemical compound of interest in advanced organic and medicinal chemistry research. It incorporates a pyrrolidine scaffold that is both fluorinated and N-nitrosated. The 3,3-difluoro substitution on the pyrrolidine ring is a significant structural feature, as the difluoropyrrolidine motif is a valuable building block in pharmaceutical development. For instance, similar 3,3-difluoropyrrolidine structures have been used as key components in the synthesis of potent, selective, and orally active dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes . The incorporation of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and conformation, making this reagent useful for studying structure-activity relationships (SAR). Concurrently, the N-nitroso group places this compound within the class of nitrosamines. Nitrosamines are a broad group of compounds that are the subject of extensive research due to their environmental presence and toxicological profiles . Many N-nitroso compounds are known for their carcinogenic potency in rodent models, and they are routinely investigated for their genotoxic and mutagenic properties . The presence of both fluorine atoms and the N-nitroso group in a single molecule makes 3,3-Difluoro-1-nitrosopyrrolidine a particularly interesting subject for toxicological studies, quantum chemical evaluations, and the development of Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting the carcinogenic potency of nitrosamine impurities . Researchers can utilize this compound to explore its mechanisms of metabolic activation, DNA adduct formation, and the potential influence of fluorination on these pathways. This product is supplied For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoro-1-nitrosopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N2O/c5-4(6)1-2-8(3-4)7-9/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIDYFKBOXALKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods for 3,3-Difluoropyrrolidine Core

Before nitrosation, the 3,3-difluoropyrrolidine scaffold must be synthesized. A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported involving:

  • Step 1: Claisen Rearrangement and Oxidation
    Starting from appropriate precursors, a Claisen rearrangement is used to prepare 2,2-difluorosuccinic acid. This is followed by Ru(VIII)-catalyzed oxidation to obtain the acid intermediate.

  • Step 2: Cyclization and Reduction
    The acid undergoes efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone, which is then reduced using borane-dimethyl sulfide complex (BH3·Me2S) to yield 3,3-difluoropyrrolidine.

Step Reaction Type Key Reagents/Conditions Outcome/Yield
1 Claisen rearrangement + oxidation Ru(VIII) catalyst, appropriate precursors 2,2-Difluorosuccinic acid intermediate
2 Cyclization + reduction Cyclization reagents; BH3·Me2S reduction 3,3-Difluoropyrrolidine, practical yield reported

This route is favored for its scalability and cost-effectiveness.

Nitrosation of secondary amines like pyrrolidine derivatives typically involves the introduction of the nitroso group (-NO) at the nitrogen atom. For 3,3-difluoropyrrolidine, nitrosation can be achieved by:

  • Nitrosating Agents:
    Common nitrosating agents include nitrosyl chloride, alkyl nitrites (e.g., isoamyl nitrite), or nitrous acid derivatives generated in situ.

  • Reaction Conditions:
    Nitrosation is often carried out in acidic media (e.g., glacial acetic acid) under reflux or controlled temperatures to favor formation of the nitrosamine rather than decomposition or over-oxidation.

  • Example Procedure:
    A related synthetic route involves refluxing the amine with isoamyl nitrite in glacial acetic acid, yielding the corresponding nitrosamine in moderate to good yields.

Parameter Typical Conditions Notes
Nitrosating agent Isoamyl nitrite or nitrosyl chloride Isoamyl nitrite preferred for mild conditions
Solvent Glacial acetic acid Promotes nitrosation and stabilizes nitroso compound
Temperature Reflux or controlled heating Avoids decomposition
Reaction time Several hours Monitored by TLC or spectroscopic methods

Yields for nitrosation of related pyrrolidine derivatives typically range from 40% to 80%, depending on substrate and conditions.

Alternative Synthetic Approaches and Catalysis

  • Radical Functionalization and Transnitrosation:
    Recent studies demonstrate the use of radical-mediated methods for functionalization of heterocycles, including fluorinated pyrrolidines, using reagents like Selectfluor and silver nitrate catalysts under mild conditions (50 °C, aqueous-organic biphasic solvents). Although these methods focus more on arylation and alkylation, they provide insight into fluorine incorporation and nitroso group transfer reactions.

  • Metal-Catalyzed Nitrosation:
    Some protocols employ metal catalysts (e.g., Raney nickel) for denitrosation or nitrosamine cleavage, which can be adapted for nitrosation steps.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield/Outcome Reference
3,3-Difluoropyrrolidine synthesis Claisen rearrangement + oxidation + cyclization + reduction Ru(VIII) catalyst, BH3·Me2S Practical, scalable
Nitrosation of 3,3-difluoropyrrolidine Nitrosation with alkyl nitrites or nitrosyl chloride Isoamyl nitrite, glacial acetic acid, reflux Moderate to good yields (40-80%)
Radical functionalization (supporting) Selectfluor-mediated fluorination and nitroso transfer Selectfluor, AgNO3, biphasic solvents, 50 °C Moderate to good yields

Research Outcomes and Analytical Data

  • Yields and Purity:
    Nitrosation reactions produce the target nitrosamine with yields typically between 40% and 80%. Purification is usually performed by crystallization or chromatography.

  • Characterization:
    The nitroso group is confirmed by characteristic UV-Vis absorption and IR bands (~1500-1600 cm^-1 for N=O stretch). ^19F NMR confirms the difluoro substitution pattern, and ^1H/^13C NMR spectra confirm the pyrrolidine ring integrity.

  • Stability: Nitrosamines are sensitive to light and heat; therefore, reactions are conducted under controlled conditions to avoid decomposition.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-nitrosopyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso oxides, while reduction can produce amino derivatives .

Scientific Research Applications

3,3-Difluoro-1-nitrosopyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-nitrosopyrrolidine involves its interaction with molecular targets through its fluorine atoms and nitroso group. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The compound’s unique structure allows it to modulate biological activities, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3-Difluoro-1-nitrosopyrrolidine with analogous fluorinated amines and heterocycles, focusing on structural features, stability, and synthetic utility. Data are synthesized from available literature and structural analogs.

Table 1: Key Structural and Functional Comparisons

Compound Name (CAS No.) Core Structure Substituents Similarity Score* Key Applications/Properties
3,3-Difluoro-1-nitrosopyrrolidine Pyrrolidine 3,3-diF; 1-NO N/A Reactive intermediate, drug discovery
3,3-Difluoropyrrolidine HCl (163457-23-6) Pyrrolidine 3,3-diF; HCl salt 0.69 Building block for kinase inhibitors
3-Fluoroazetidine HCl (617718-46-4) Azetidine (4-membered) 3-F; HCl salt 0.81 Bioisostere for piperidines
3,3-Difluoropiperidine HCl (496807-97-7) Piperidine (6-membered) 3,3-diF; HCl salt 0.67 Conformational rigidity in ligands
2,2-Difluorocyclopropylamine HCl (105614-25-3) Cyclopropane 2,2-diF; amine HCl 0.65 Strain-driven reactivity in catalysis

*Similarity scores (0–1 scale) derived from structural and functional overlap with 3,3-Difluoro-1-nitrosopyrrolidine .

Key Observations

Ring Size and Stability :

  • The pyrrolidine core (5-membered) in 3,3-Difluoro-1-nitrosopyrrolidine offers a balance between ring strain and conformational flexibility compared to smaller (azetidine, 4-membered) or larger (piperidine, 6-membered) analogs. Fluorination at the 3-position reduces ring puckering, enhancing stability .
  • Azetidine derivatives (e.g., 3-Fluoroazetidine HCl) exhibit higher similarity scores (0.81) due to compact geometry and fluorine’s steric effects, but lack the nitroso group’s redox activity.

Substituent Effects: The nitroso group distinguishes 3,3-Difluoro-1-nitrosopyrrolidine from hydrochloride salts of analogous fluorinated amines. The -NO group enables unique reactivity, such as nitrosation of biomolecules or photochemical applications, whereas HCl salts are typically used as stable intermediates .

Synthetic Utility: 3,3-Difluoro-1-nitrosopyrrolidine’s nitroso group allows for downstream modifications (e.g., formation of hydroxylamines or coupling with thiols), unlike its hydrochloride analogs, which are primarily used as non-reactive precursors .

Research Findings and Limitations

  • Stability Challenges : The nitroso group in 3,3-Difluoro-1-nitrosopyrrolidine is prone to dimerization or decomposition under light or heat, limiting its shelf life compared to HCl salts of related compounds .
  • Pharmacological Potential: Fluorinated pyrrolidines are widely explored in drug design (e.g., protease inhibitors), but the nitroso derivative’s toxicity profile requires further study.

Biological Activity

3,3-Difluoro-1-nitrosopyrrolidine is a nitrosamine compound characterized by a nitroso group attached to a pyrrolidine ring with two fluorine substitutions at the 3-position. Its molecular formula is C4H8F2N2OC_4H_8F_2N_2O, and it has a molecular weight of approximately 130.12 g/mol. Nitrosamines, including this compound, are known for their potential carcinogenic properties, making their biological activity a significant area of research.

The presence of fluorine atoms in 3,3-Difluoro-1-nitrosopyrrolidine enhances its lipophilicity and alters its reactivity compared to other nitrosamines. The synthesis typically involves the reaction of secondary amines with nitrous acid, resulting in the formation of the nitroso group.

Carcinogenic Potential

Research indicates that nitrosamines, including 3,3-Difluoro-1-nitrosopyrrolidine, can exhibit carcinogenic effects. The mechanisms involved often relate to metabolic activation pathways that lead to DNA damage. For instance, studies have shown that N-nitrosopyrrolidine (NPYR), a structural analog, undergoes bioactivation through cytochrome P450 enzymes, generating reactive intermediates that can alkylate DNA .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) for nitrosamines suggests that the degree of substitution at the α-carbon significantly influences their carcinogenic potency. Compounds with fewer α-hydrogens tend to exhibit lower carcinogenic risk . The unique structure of 3,3-Difluoro-1-nitrosopyrrolidine may position it within a specific potency category based on its fluorinated substituents.

The biological activity of 3,3-Difluoro-1-nitrosopyrrolidine is primarily mediated through its interaction with biological macromolecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This interaction can lead to various biological effects, including mutagenicity and cytotoxicity.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-NitrosopyrrolidinePyrrolidine ring with a nitroso groupBase structure without fluorination
2-Fluoro-N-nitrosopiperidinePiperidine ring with one fluorineComparison in terms of ring size and substituents
N-Nitroso-N-methylpyrrolidineMethyl substitution on nitrogenVariation in nitrogen substitution
N-Nitroso-N-ethylpyrrolidineEthyl substitution on nitrogenComparison in terms of alkyl chain length

Case Studies

  • Mutagenicity Testing : A study investigating the mutagenic effects of NPYR found that bioactivation pathways could involve processes beyond cytochrome P450 metabolism . This suggests that similar mechanisms may be applicable to 3,3-Difluoro-1-nitrosopyrrolidine.
  • Cancer Research : Research into the carcinogenic properties of various nitrosamines has highlighted the role of metabolic activation in DNA damage. The findings indicate that compounds like 3,3-Difluoro-1-nitrosopyrrolidine could serve as model compounds for understanding nitrosamine-induced carcinogenesis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3,3-Difluoro-1-nitrosopyrrolidine, and how can purity be optimized?

  • Methodological Answer : Multi-step synthesis involving fluorinated pyrrolidine precursors (e.g., 3,3-difluoropyrrolidine derivatives) followed by nitrosylation is typical. Key steps include:

  • Fluorination : Use of fluorinating agents like DAST or Deoxo-Fluor to introduce fluorine atoms at the 3,3-positions .
  • Nitrosylation : Controlled reaction with nitrosyl chloride (NOCl) or sodium nitrite under acidic conditions to introduce the nitroso group.
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/petroleum ether mixtures) or recrystallization to achieve >95% purity .
  • Characterization : Confirm structure via 1H^{1}\text{H} NMR (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) and 19F^{19}\text{F} NMR (doublet for CF2_2 groups near δ -120 ppm) .

Q. Which spectroscopic techniques are critical for characterizing 3,3-Difluoro-1-nitrosopyrrolidine?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential to confirm fluorine substitution patterns and assess electronic effects. 1H^{1}\text{H} NMR identifies pyrrolidine ring protons and nitroso group interactions .
  • IR Spectroscopy : Detects N=O stretching vibrations (~1500 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ for C4_4H6_6F2_2N2_2O at m/z 148.04) .

Q. How does the nitroso group influence the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitroso group degradation via photolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitroso moiety.
  • Stabilizers : Add antioxidants (e.g., BHT) to mitigate oxidative decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3,3-Difluoro-1-nitrosopyrrolidine in nucleophilic substitutions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF2_2 group increases pyrrolidine ring electrophilicity, enhancing susceptibility to nucleophilic attack at the nitroso-bearing nitrogen.
  • Steric Effects : Fluorine atoms at C3 create steric hindrance, directing nucleophiles to the less hindered N1 position .
  • Computational Validation : Density Functional Theory (DFT) calculations can model charge distribution and predict reactive sites .

Q. How can researchers resolve contradictions in reported biological activity data for 3,3-Difluoro-1-nitrosopyrrolidine derivatives?

  • Methodological Answer :

  • Purity Verification : Use HPLC (≥99% purity) to eliminate batch variability .
  • Assay Standardization : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Structural Confirmation : Re-analyze ambiguous compounds via X-ray crystallography (as in urea derivatives ).

Q. What computational strategies are optimal for studying 3,3-Difluoro-1-nitrosopyrrolidine’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina with Protein Data Bank (PDB) structures to predict binding modes to enzymes/receptors .
  • MD Simulations : Conduct 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
  • QSAR Modeling : Corrogate fluorine’s inductive effects with bioactivity data from analogs (e.g., pyrazolo[3,4-b]pyridines ).

Q. In what therapeutic contexts has 3,3-Difluoro-1-nitrosopyrrolidine shown promise, based on structural analogs?

  • Methodological Answer :

  • Neurological Disorders : Fluorinated pyrrolidines modulate dopamine receptors or monoamine oxidases (MAOs) .
  • Anticancer Agents : Nitroso groups may act as nitric oxide (NO) donors, inducing apoptosis in tumor cells .
  • Antimicrobials : Structural analogs inhibit bacterial enzymes (e.g., dihydrofolate reductase) via fluorine-enhanced binding .

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